molecular formula C26H22N4O2 B2858158 N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-27-6

N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2858158
CAS No.: 864855-27-6
M. Wt: 422.488
InChI Key: XIXMTWLLQXNAPV-UHFFFAOYSA-N
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Description

N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

The synthesis of N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. One common synthetic route includes the following steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones.

  • Introduction of Substituents: : The benzyl and phenyl groups are introduced through nucleophilic substitution reactions.

  • Oxidation and Methylation: : The compound undergoes oxidation to introduce the keto group and methylation to add methyl groups at the appropriate positions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and related heterocyclic compounds. These compounds share common structural elements but differ in their substituents and functional groups, leading to variations in their properties and applications.

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Properties

IUPAC Name

N-benzyl-6,10-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18-10-9-15-29-23(18)27-24-21(25(29)31)16-22(28(24)2)26(32)30(20-13-7-4-8-14-20)17-19-11-5-3-6-12-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXMTWLLQXNAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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